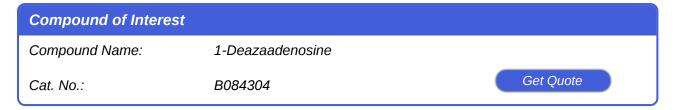


1-Deazaadenosine: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Overview of the Physical, Chemical, and Biological Properties of a Potent Adenosine Deaminase Inhibitor

Introduction

1-Deazaadenosine is a synthetic analogue of the purine nucleoside adenosine, distinguished by the replacement of the nitrogen atom at the 1-position of the adenine ring with a carbon atom. This structural modification confers unique chemical and biological properties, most notably its potent inhibition of the enzyme adenosine deaminase (ADA).[1][2][3] This inhibition leads to an accumulation of adenosine, a molecule with significant signaling roles in various physiological and pathological processes. Consequently, **1-Deazaadenosine** has garnered considerable interest for its therapeutic potential, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-Deazaadenosine**, intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

1-Deazaadenosine is a white solid with a molecular formula of C₁₁H₁₄N₄O₄ and a molecular weight of 266.25 g/mol .[2][4][5] It is soluble in dimethyl sulfoxide (DMSO) up to a concentration of 25 mM. For optimal stability, it is recommended to store the compound at +4°C.



A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	References
Molecular Formula	C11H14N4O4	[2][4][5]
Molecular Weight	266.25 g/mol	[2][4]
Appearance	White Solid	[2]
Melting Point	263-264 °C (decomposes)	[5]
Solubility	Soluble to 25 mM in DMSO	
Storage Temperature	+4°C or -20°C	[4]
Purity	≥98% (by HPLC)	[2]
CAS Number	14432-09-8	

Biological Activity and Mechanism of Action

The primary biological activity of **1-Deazaadenosine** is its potent and competitive inhibition of adenosine deaminase (ADA).[1][2] ADA is a key enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][6][7][8] The inhibitory constant (Ki) of **1-Deazaadenosine** for ADA is 0.66 µM.[1][3] The molecular basis for its inhibitory action lies in its structural similarity to adenosine, allowing it to be recognized by the active site of ADA. However, the absence of the nitrogen atom at the 1-position prevents the necessary N1-protonation required for the catalytic deamination process.[7]

By inhibiting ADA, **1-Deazaadenosine** leads to an accumulation of extracellular and intracellular adenosine. Adenosine, in turn, modulates a wide range of physiological responses by activating its specific G-protein coupled receptors (A1, A2A, A2B, and A3). These signaling pathways are involved in processes such as inflammation, neurotransmission, and cell proliferation.

In addition to its well-established role as an ADA inhibitor, some studies have explored the interaction of **1-Deazaadenosine** and its derivatives with other enzymes involved in purine metabolism, such as S-adenosylhomocysteine (SAH) hydrolase.[9][10][11][12] While 3-



deazaadenosine is a known potent inhibitor of SAH hydrolase, the direct and potent inhibitory activity of **1-deazaadenosine** on this enzyme is less pronounced.[9][12]

Antitumor Activity

1-Deazaadenosine has demonstrated significant antitumor activity in various cancer cell lines, particularly in leukemia.[2][13] This anticancer effect is attributed to the increased concentration of adenosine, which can induce apoptosis in cancer cells. The cytotoxic effects of **1-Deazaadenosine** have been observed in several leukemia and carcinoma cell lines, as detailed in Table 2.

Cell Line	Activity	References
HeLa	ID ₅₀ = 0.34 - 1.8 μM	[13]
KB	ID ₅₀ = 0.34 μM	[1][13]
P388 Leukemia	ID ₅₀ = 1.8 μM	[1][13]
L1210 Leukemia	ID ₅₀ = 0.34 - 1.8 μM	[1][13]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and biological evaluation of **1-Deazaadenosine** are proprietary to the conducting laboratories, a general overview of the methodologies can be described based on published literature.

Synthesis of 1-Deazaadenosine

An improved and convenient synthetic route for **1-Deazaadenosine** has been reported.[13][14] The general steps involve:

- Glycosylation: Reaction of 7-nitroimidazo[4,5-b]pyridine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst like stannic chloride.
- Deprotection: Treatment with methanolic ammonia to remove the acetyl protecting groups from the ribose moiety.



 Reduction: Reduction of the nitro group to an amino group to yield the final product, 1-Deazaadenosine.

Purification is typically achieved through chromatographic techniques such as column chromatography and the purity is confirmed by High-Performance Liquid Chromatography (HPLC). Structural confirmation is obtained using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[15]

Adenosine Deaminase Inhibition Assay

The inhibitory activity of **1-Deazaadenosine** on ADA can be determined using a spectrophotometric assay. A common method involves monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.

General Protocol:

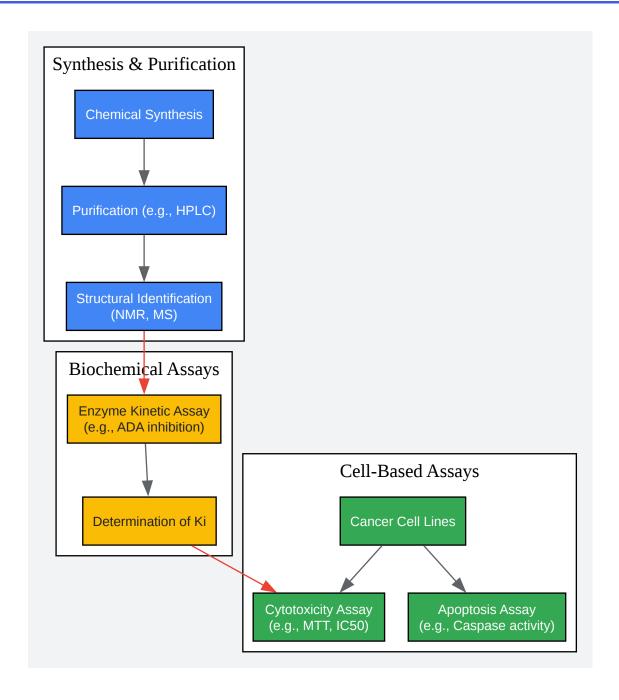
- Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the substrate (adenosine), and the enzyme (adenosine deaminase).
- Add varying concentrations of **1-Deazaadenosine** to the reaction mixture.
- Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).
- Monitor the change in absorbance at 265 nm over time using a spectrophotometer.
- Calculate the initial reaction velocities at different inhibitor concentrations.
- Determine the Ki value by analyzing the data using appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.

Visualizations Signaling Pathway of 1-Deazaadenosine Action

Caption: Mechanism of **1-Deazaadenosine** as an inhibitor of Adenosine Deaminase.

General Experimental Workflow for Inhibitor Characterization





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Caption: General workflow for the synthesis and characterization of an enzyme inhibitor.

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